2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized via an efficient one-pot method. Specifically, it is formed by reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . The yield of the synthesis process is approximately 93% , resulting in a beige powder with a melting point of 218–219°C .
Molecular Structure Analysis
Chemical Reactions Analysis
The compound’s chemical reactivity is crucial for understanding its behavior. It can participate in various reactions due to the presence of the 1,2,4-oxadiazole core. These reactions include rearrangements into other heterocycles, which are actively employed in organic synthesis .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-10(16)13(20)18-15(6-3-2-4-7-15)14-17-12(19-21-14)11-5-8-22-9-11/h5,8-10H,2-4,6-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBWRGAKZJATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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